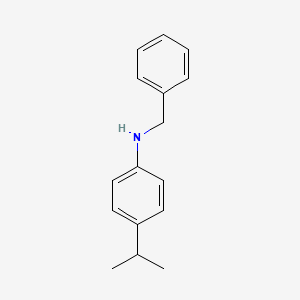

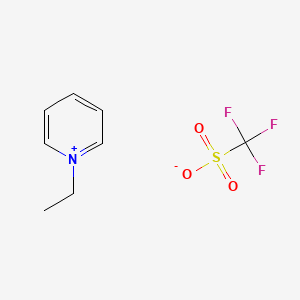

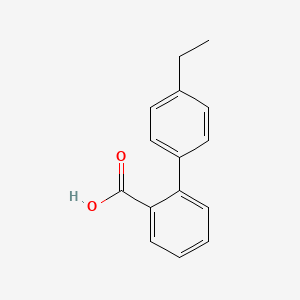

![molecular formula C40H47N6O8P B6299843 5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine CAS No. 1401110-53-9](/img/structure/B6299843.png)

5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine is a chemically modified nucleoside analog used in oligonucleotide synthesis. This compound is crucial in the preparation of synthetic oligonucleotides, which are short sequences of nucleic acids instrumental in various research and therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several key steps, beginning with the protection of the inosine nucleoside. The 3'-hydroxyl group is protected using a 4,4'-dimethoxytrityl (DMT) group, forming the 3'-O-(4,4'-dimethoxytrityl) derivative. Subsequently, the 5'-hydroxyl group is protected with a 2-cyanoethoxy-(N,N-diisopropylamino)phosphine moiety, resulting in the final compound. Reaction conditions typically involve the use of base catalysts and controlled temperatures to ensure proper reaction progression.

Industrial Production Methods: Industrial production of this compound leverages automated synthesizers designed for oligonucleotide synthesis. These machines facilitate high-throughput production under carefully monitored conditions, optimizing yield and purity. The steps include solid-phase synthesis techniques where the modified nucleoside is sequentially added to a growing oligonucleotide chain.

Analyse Des Réactions Chimiques

Types of Reactions: The compound primarily undergoes reactions typical of protected nucleosides, including:

Deprotection: : Removal of protecting groups under acidic or basic conditions.

Coupling: : Formation of phosphodiester bonds during oligonucleotide synthesis.

Oxidation: : Conversion of phosphite triesters to phosphotriesters using iodine or similar oxidants.

Deprotection: : Acids like trichloroacetic acid for DMT removal.

Coupling: : Activators like tetrazole derivatives.

Oxidation: : Iodine in tetrahydrofuran (THF) with water and pyridine.

Major Products Formed: The major products include fully synthesized oligonucleotides with specific sequences, ready for further functionalization or use in applications.

Applications De Recherche Scientifique

Chemistry: Used in the synthesis of modified oligonucleotides, facilitating the study of nucleic acid chemistry and the development of novel nucleic acid-based materials.

Biology: Essential for creating probes for detecting specific DNA or RNA sequences. Utilized in techniques such as PCR, FISH, and microarray analysis.

Medicine: Key in the development of antisense oligonucleotides and siRNA therapies, targeting specific genes for therapeutic intervention.

Industry: Used in the production of synthetic genes and other oligonucleotide-based products for research and diagnostic purposes.

Mécanisme D'action

The compound facilitates oligonucleotide synthesis by acting as a protected building block. The protecting groups prevent premature reactions during the sequential addition of nucleotides. When integrated into oligonucleotides, the compound retains the structure necessary for binding to complementary nucleic acid sequences, enabling its use in genetic research and therapeutic applications.

Comparaison Avec Des Composés Similaires

Similar Compounds:

5'-O-DMT-2'-deoxyguanosine: : Another protected nucleoside used in oligonucleotide synthesis, differing in the nucleobase.

5'-O-DMT-2'-deoxyadenosine: : Shares structural similarities but has distinct applications due to its nucleobase.

Uniqueness: 5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine stands out due to its unique protection and functional groups, enabling specific synthetic routes and applications not possible with other nucleosides.

Hopefully, this deep dive into this compound is exactly what you were looking for.

Propriétés

IUPAC Name |

3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47N6O8P/c1-27(2)46(28(3)4)55(48,51-22-10-21-41)52-24-35-34(23-36(53-35)45-26-44-37-38(45)42-25-43-39(37)47)54-40(29-11-8-7-9-12-29,30-13-17-32(49-5)18-14-30)31-15-19-33(50-6)20-16-31/h7-9,11-20,25-28,34-36H,10,22-24H2,1-6H3,(H,42,43,47)/t34-,35+,36+,55?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEBHSTVAZOVAY-XRWLJTIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(=O)(OCCC#N)OCC1C(CC(O1)N2C=NC3=C2N=CNC3=O)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(=O)(OCCC#N)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47N6O8P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

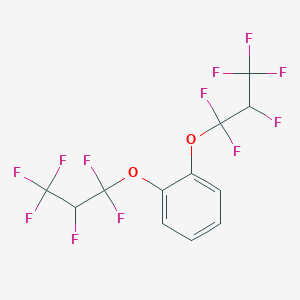

![3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B6299809.png)

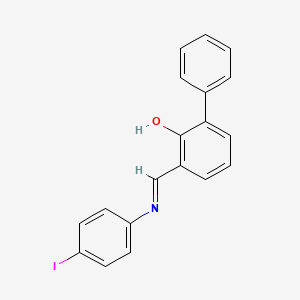

![2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B6299837.png)

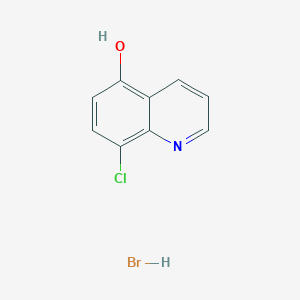

![9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one](/img/structure/B6299853.png)

![3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one](/img/structure/B6299854.png)